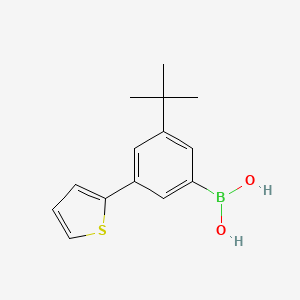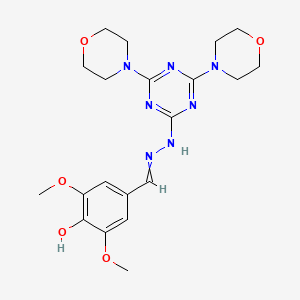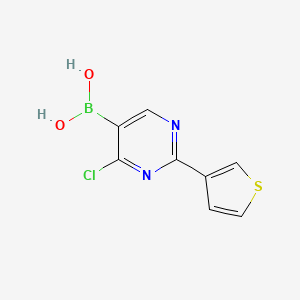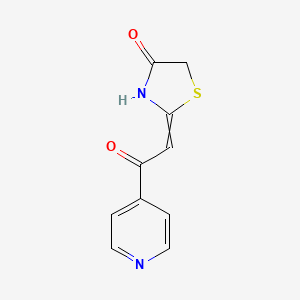
(3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a tert-butyl group, a thiophene ring, and a phenyl ring, making it a unique and valuable building block in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-tert-butyl-5-thiophen-2-ylphenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Lithiation: The brominated intermediate is then subjected to lithiation using n-butyllithium or a similar organolithium reagent.
Borylation: The lithiated intermediate is treated with a boron source, such as trimethyl borate or bis(pinacolato)diboron, to introduce the boronic acid functionality.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Phenol Derivative: Formed through oxidation.
Hydroxyl Compound: Formed through reduction.
Coupled Products: Formed through Suzuki-Miyaura cross-coupling with various aryl or vinyl halides.
Wissenschaftliche Forschungsanwendungen
(3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of (3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating a range of chemical transformations. In biological systems, it can target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the tert-butyl and thiophene groups, making it less sterically hindered.
Thiophen-2-ylboronic Acid: Contains the thiophene ring but lacks the tert-butyl and phenyl groups.
tert-Butylphenylboronic Acid: Contains the tert-butyl and phenyl groups but lacks the thiophene ring.
Uniqueness: (3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid is unique due to its combination of steric hindrance from the tert-butyl group and electronic properties from the thiophene ring. This makes it particularly valuable in selective reactions and applications where both steric and electronic factors play a crucial role.
Eigenschaften
Molekularformel |
C14H17BO2S |
|---|---|
Molekulargewicht |
260.2 g/mol |
IUPAC-Name |
(3-tert-butyl-5-thiophen-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C14H17BO2S/c1-14(2,3)11-7-10(13-5-4-6-18-13)8-12(9-11)15(16)17/h4-9,16-17H,1-3H3 |
InChI-Schlüssel |
IIGWTMJNRQUULQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C2=CC=CS2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene;dibromide](/img/structure/B14088098.png)
![ethyl 2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B14088107.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088114.png)


![5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B14088134.png)


![6-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14088151.png)
![6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one](/img/structure/B14088154.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088161.png)
![N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide](/img/structure/B14088166.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B14088169.png)
![3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide](/img/structure/B14088183.png)
